molecular formula C13H13BrO B6190617 6-(3-bromophenyl)spiro[3.3]heptan-2-one CAS No. 2680537-14-6

6-(3-bromophenyl)spiro[3.3]heptan-2-one

Cat. No. B6190617
CAS RN: 2680537-14-6
M. Wt: 265.1
InChI Key:
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Description

6-(3-bromophenyl)spiro[3.3]heptan-2-one, also known as 6-BP, is a novel spirocyclic compound with a range of potential applications in the field of scientific research. Due to its unique chemical structure, 6-BP has been found to possess a wide range of properties, including antifungal, anti-inflammatory, and antioxidant activity. In

Synthesis Methods

6-(3-bromophenyl)spiro[3.3]heptan-2-one can be synthesized in a variety of ways, such as via the Ugi reaction, the Knoevenagel condensation, the Biginelli reaction, the Claisen-Schmidt reaction, and the Pictet-Spengler reaction. The Ugi reaction is a multicomponent reaction involving the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide in the presence of an acid catalyst. The Knoevenagel condensation involves the reaction of aldehydes with active methylene compounds, such as malononitrile, in the presence of an acid catalyst. The Biginelli reaction is a three-component reaction involving the condensation of an aldehyde, an urea, and an α-dicarbonyl compound in the presence of an acid catalyst. The Claisen-Schmidt reaction is a condensation reaction between an ester and a carbonyl compound in the presence of an acid catalyst. Finally, the Pictet-Spengler reaction is a condensation reaction between aldehydes and an amine in the presence of an acid catalyst.

Scientific Research Applications

6-(3-bromophenyl)spiro[3.3]heptan-2-one has a variety of potential applications in the field of scientific research. For example, it has been found to exhibit antifungal activity against a range of fungi, including Candida albicans, Aspergillus niger, and Fusarium oxysporum. It has also been found to possess anti-inflammatory activity, as well as antioxidant activity. In addition, this compound has been found to possess antibacterial activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)spiro[3.3]heptan-2-one is not yet fully understood. However, it is believed that this compound may act by inhibiting the growth of fungi and bacteria by interfering with their cell wall synthesis and/or disrupting their metabolic pathways. In addition, this compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to possess antifungal, anti-inflammatory, and antioxidant activity. In addition, this compound has been found to possess antibacterial activity against a range of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-bromophenyl)spiro[3.3]heptan-2-one in laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. However, the limitations of using this compound include its limited solubility in aqueous solutions, as well as its potential to cause side effects in humans.

Future Directions

Of research on 6-(3-bromophenyl)spiro[3.3]heptan-2-one include further exploration of its mechanism of action, as well as further investigation of its potential applications in the field of scientific research. In addition, further research should be conducted on the biochemical and physiological effects of this compound, as well as its potential side effects. Finally, further research should be conducted on the synthesis methods used to produce this compound, as well as its potential advantages and limitations for lab experiments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(3-bromophenyl)spiro[3.3]heptan-2-one involves the synthesis of a spirocyclic ketone from a cyclic ketone and a brominated aromatic compound. The spirocyclic ketone is then subjected to a Grignard reaction with magnesium and a suitable organohalide to form the final product.", "Starting Materials": [ "Cyclic ketone (e.g. cyclohexanone)", "Brominated aromatic compound (e.g. 3-bromophenyl magnesium bromide)", "Magnesium", "Organohalide (e.g. methyl iodide)" ], "Reaction": [ "The cyclic ketone is reacted with the brominated aromatic compound in the presence of a Lewis acid catalyst (e.g. aluminum chloride) to form the spirocyclic ketone.", "The spirocyclic ketone is then reacted with magnesium in dry ether to form a Grignard reagent.", "The Grignard reagent is then reacted with the organohalide to form the final product, 6-(3-bromophenyl)spiro[3.3]heptan-2-one." ] }

CAS RN

2680537-14-6

Molecular Formula

C13H13BrO

Molecular Weight

265.1

Purity

95

Origin of Product

United States

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